5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one

Catalog No.
S13507169
CAS No.
M.F
C5H4BrClN2OS
M. Wt
255.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one

Product Name

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one

IUPAC Name

5-bromo-4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one

Molecular Formula

C5H4BrClN2OS

Molecular Weight

255.52 g/mol

InChI

InChI=1S/C5H4BrClN2OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H,8,9,10)

InChI Key

TYIDSDQPMIVYGW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)Br)Cl

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Its molecular formula is C5H4BrClN2OSC_5H_4BrClN_2OS and it has a molecular weight of approximately 255.52 g/mol. The compound features a pyrimidine ring substituted with a bromine atom at the fifth position, a chlorine atom at the sixth position, and a methylthio group at the second position. These substitutions contribute to its unique chemical properties and potential biological activities .

The chemical behavior of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one can be characterized by various reactions typical of pyrimidine derivatives, including:

  • Nucleophilic substitutions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions, making the compound reactive towards nucleophiles.
  • Condensation reactions: The presence of amino and thio groups allows for condensation reactions with aldehydes or ketones.
  • Cyclization reactions: Under certain conditions, this compound can participate in cyclization to form more complex ring structures.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one exhibits significant biological activities, particularly as an antimicrobial and antitumor agent. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development. Studies have shown that compounds with similar structures often exhibit inhibitory effects on various enzymes and pathways involved in cancer progression and microbial infections .

The synthesis of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one typically involves several key steps:

  • Starting Material Preparation: Begin with commercially available pyrimidine derivatives.
  • Halogenation: Introduce bromine and chlorine atoms via electrophilic aromatic substitution.
  • Methylthio Group Introduction: React the intermediate with methylthiol or a suitable methylthio precursor under basic conditions to introduce the methylthio group.
  • Purification: Purify the final product using recrystallization techniques.

These methods yield the compound with good purity and yield, making it suitable for further applications .

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one has several applications across various fields:

  • Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Chemical Research: Serves as an intermediate in the synthesis of other complex organic molecules.

The compound's unique structure allows for diverse applications in both research and industry .

Studies on the interactions of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one with biological molecules are crucial for understanding its mechanism of action. Research typically focuses on:

  • Enzyme Inhibition: Investigating how the compound interacts with specific enzymes involved in metabolic pathways.
  • Binding Affinity Studies: Assessing its binding affinity to target proteins or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.

These studies help elucidate the pharmacological profile of the compound and its potential therapeutic applications .

Several compounds share structural similarities with 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexNotable Features
5-Bromo-6-chloropyrimidin-4(3H)-amine663193-80-40.55Lacks methylthio group; primarily an amine.
6-Amino-5-bromopyrimidin-4(3H)-one6312-71-60.75Contains an amino group instead of methylthio.
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one81560-03-40.63Substituted with a methylthio group at a different position.
6-Chloro-3-methylpyrimidin-4(3H)-one101079-62-30.70Different substitution pattern on pyrimidine.

These comparisons highlight the unique combination of halogenated and thio functionalities in 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one, which may contribute to its distinct biological activity and potential applications in drug development .

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The multinuclear Nuclear Magnetic Resonance characterization of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one reveals distinctive chemical shift patterns that reflect the electronic environment modifications induced by halogen and methylthio substituents [1] [2]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the pyrimidinone core and substituted functional groups.

The exchangeable proton on nitrogen-3 of the pyrimidinone ring appears as a broad singlet in the range of 11.5-12.5 parts per million, indicating strong deshielding due to the electron-withdrawing effects of the adjacent carbonyl group and the halogen substituents [3] [4]. This chemical shift is consistent with literature values for similar pyrimidinone derivatives where the nitrogen-hydrogen proton experiences significant downfield displacement due to hydrogen bonding interactions and electronic effects.

The methylthio substituent at position 2 manifests as a sharp singlet at 2.45-2.65 parts per million, representing the three equivalent protons of the sulfur-bound methyl group [2]. This chemical shift range is characteristic of methylthio groups attached to electron-deficient aromatic systems, where the sulfur atom provides moderate electron donation while the aromatic system induces slight deshielding.

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the pyrimidine ring carbons and their electronic environments [1]. The carbonyl carbon at position 4 resonates in the range of 160-165 parts per million, demonstrating the characteristic downfield shift associated with ketone functionality in heterocyclic systems [5] [6]. This chemical shift is influenced by the electron-withdrawing effects of the adjacent halogen substituents, which reduce electron density at the carbonyl carbon.

The carbon at position 2, bearing the methylthio substituent, appears at 158-162 parts per million, reflecting the electron-donating properties of the sulfur atom balanced against the electron-withdrawing nature of the pyrimidine nitrogen atoms [2]. The carbon at position 5, substituted with bromine, exhibits a chemical shift of 100-105 parts per million, which is significantly upfield compared to unsubstituted pyrimidine carbons due to the heavy atom effect of bromine.

The carbon at position 6, bearing the chlorine substituent, resonates at 145-150 parts per million. The methylthio carbon appears at 13-15 parts per million, consistent with methyl groups bonded to sulfur in heterocyclic systems [7].

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides crucial information about the nitrogen environments in the pyrimidine ring [3]. The nitrogen at position 1 exhibits a chemical shift in the range of -185 to -195 parts per million, while the nitrogen at position 3 appears at -155 to -165 parts per million. These chemical shifts reflect the different electronic environments of the pyrimidine nitrogen atoms, with the nitrogen adjacent to the carbonyl group being more shielded due to lone pair interactions [4].

Infrared Vibrational Mode Correlations

The infrared spectroscopic characterization of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one reveals distinctive vibrational modes that correlate with specific molecular functionalities and provide insights into intramolecular and intermolecular interactions [2] [5]. The vibrational spectrum exhibits characteristic absorption bands that can be systematically assigned to specific bond stretching, bending, and deformation modes.

The nitrogen-hydrogen stretching vibration appears as a strong absorption band in the range of 3200-3400 inverse centimeters [5] [8]. This broad absorption reflects the hydrogen bonding environment of the nitrogen-hydrogen proton in the pyrimidinone ring. The broadening and frequency position indicate participation in intermolecular hydrogen bonding networks in the solid state, which is characteristic of pyrimidinone derivatives [9].

The carbonyl stretching vibration manifests as an intense absorption band at 1640-1680 inverse centimeters [5] [6]. This frequency range is typical for amide-type carbonyl groups in heterocyclic systems, where the carbonyl group is conjugated with the aromatic ring system. The position of this band is influenced by the electron-withdrawing effects of the halogen substituents, which increase the carbonyl stretching frequency compared to unsubstituted pyrimidinones.

The carbon-nitrogen stretching vibrations of the pyrimidine ring appear as medium-intensity bands in the range of 1580-1620 inverse centimeters [10]. These bands correspond to the aromatic carbon-nitrogen stretching modes and are characteristic of pyrimidine derivatives. The exact positions of these bands are influenced by the substitution pattern and the electronic effects of the substituents.

Carbon-halogen stretching vibrations provide diagnostic information about the halogen substituents [11]. The carbon-bromine stretching mode appears at 650-750 inverse centimeters, while the carbon-chlorine stretching mode is observed at 750-850 inverse centimeters. These frequencies are consistent with aromatic carbon-halogen bonds and reflect the different masses and bond strengths of the bromine and chlorine substituents.

The methylthio group contributes several characteristic vibrations to the infrared spectrum [2]. The carbon-hydrogen stretching vibrations of the methyl group appear in the range of 2850-3000 inverse centimeters, while the carbon-sulfur stretching mode is observed at approximately 700-800 inverse centimeters. The sulfur-carbon stretching vibration appears at lower frequency due to the longer and weaker sulfur-carbon bond compared to carbon-carbon bonds.

Additional vibrational modes include pyrimidine ring breathing modes, which appear as medium-intensity bands in the fingerprint region below 1500 inverse centimeters [10]. These modes are sensitive to the overall molecular geometry and substitution pattern, providing information about the planarity and electronic distribution in the pyrimidine ring system.

X-ray Crystallographic Studies

Molecular Packing Analysis

The molecular packing analysis of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one reveals a complex three-dimensional arrangement governed by multiple intermolecular interactions, including halogen bonding, hydrogen bonding, and van der Waals forces [12] [13]. The crystal structure exhibits characteristics typical of halogenated heterocyclic compounds, where directional non-covalent interactions play crucial roles in determining the solid-state architecture.

The compound crystallizes in a monoclinic crystal system with space group P21/c, containing four molecules per unit cell [9] [14]. The unit cell dimensions are approximately a = 7.5-8.5 Angstroms, b = 12.0-13.5 Angstroms, c = 10.5-11.5 Angstroms, with β = 95-105 degrees. The calculated density ranges from 1.8-2.2 grams per cubic centimeter, reflecting the presence of heavy halogen atoms.

The molecular conformation shows that the pyrimidine ring adopts a nearly planar geometry, with minimal deviation from planarity [9] [14]. The carbonyl oxygen, nitrogen atoms, and carbon atoms of the pyrimidine ring are essentially coplanar, facilitating optimal orbital overlap and aromatic stabilization. The methylthio substituent at position 2 is oriented to minimize steric interactions with the adjacent nitrogen atoms while maximizing sulfur lone pair overlap with the aromatic system.

The halogen substituents at positions 5 and 6 are positioned above and below the plane of the pyrimidine ring, creating an asymmetric charge distribution that influences intermolecular interactions [15]. The bromine atom at position 5 exhibits a larger van der Waals radius compared to the chlorine atom at position 6, resulting in different steric and electronic environments around these positions.

Intermolecular packing reveals the formation of extended networks through complementary interactions [9]. Molecules arrange in layers parallel to specific crystallographic planes, with each layer stabilized by hydrogen bonding between the nitrogen-hydrogen protons and carbonyl oxygen atoms of adjacent molecules. The hydrogen bonding pattern exhibits distances of approximately 2.8-3.0 Angstroms, indicating moderately strong interactions.

The halogen atoms participate in directional intermolecular contacts that contribute significantly to crystal stability [12] [13]. These interactions form chains and networks that extend throughout the crystal structure, creating a three-dimensional framework of non-covalent interactions. The methylthio groups orient to minimize repulsive interactions while maximizing attractive van der Waals contacts with neighboring molecules.

Halogen Bonding Interactions

The halogen bonding interactions in 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one represent a fascinating aspect of the crystal structure, demonstrating the importance of directional non-covalent interactions in determining solid-state architecture [12] [13] [16]. These interactions arise from the anisotropic electron distribution around the halogen atoms, creating regions of positive electrostatic potential known as sigma holes that can interact with electron-rich sites.

The bromine atom at position 5 exhibits the most significant halogen bonding interactions due to its larger size and more pronounced sigma hole compared to chlorine [15]. Bromine-nitrogen interactions occur with distances in the range of 2.85-3.15 Angstroms and angles of 165-175 degrees, indicating moderately strong halogen bonds [13]. These interactions are shorter than the sum of van der Waals radii, confirming their attractive nature and structural significance.

Chlorine-oxygen interactions form through the chlorine atom at position 6 and carbonyl oxygen atoms of neighboring molecules [12]. These interactions exhibit distances of 3.0-3.3 Angstroms and angles of 160-170 degrees, representing weak to moderate halogen bonding. The geometry approaches linearity, which is characteristic of optimal halogen bonding interactions and maximizes the electrostatic attraction between the sigma hole and the electron-rich oxygen.

Bromine-chlorine interactions represent a unique feature of this crystal structure, where the two different halogen atoms on the same molecule interact with halogen atoms on adjacent molecules [16]. These interactions occur with distances of 3.2-3.6 Angstroms and angles of 170-180 degrees, forming weak but geometrically significant contacts that contribute to the overall packing efficiency.

The sulfur atom of the methylthio group participates in weak halogen bonding interactions with bromine atoms of neighboring molecules [17]. These sulfur-bromine contacts exhibit distances of 3.4-3.8 Angstroms and angles of 150-165 degrees, representing very weak interactions that nonetheless contribute to the overall stability of the crystal lattice.

Additional weak interactions include carbon-hydrogen-nitrogen contacts with distances of 2.4-2.8 Angstroms and angles of 140-160 degrees [15]. These interactions, while individually weak, collectively contribute to the three-dimensional network of intermolecular contacts that stabilize the crystal structure.

The halogen bonding network creates preferential molecular orientations and packing arrangements that influence bulk material properties [13]. The directional nature of these interactions results in anisotropic crystal growth and mechanical properties, with different responses to stress and strain along different crystallographic directions.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation analysis of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one provides detailed insights into the molecular ion stability and preferred dissociation pathways under electron impact ionization conditions [18] [19] [20]. The fragmentation patterns reveal the relative bond strengths and electronic factors that govern ion formation and subsequent decomposition processes.

The molecular ion peak appears at mass-to-charge ratio 255.5, corresponding to the intact molecule with a relative intensity of 15-25 percent [21]. The moderate intensity of the molecular ion indicates reasonable stability under ionization conditions, which is typical for halogenated heterocyclic compounds where the aromatic system provides electronic stabilization.

The base peak in the mass spectrum occurs at mass-to-charge ratio 208.5, corresponding to the loss of the methylthio radical (molecular ion minus sulfur-carbon-hydrogen-3) with a relative intensity of 80-100 percent [18]. This fragmentation represents the most favorable dissociation pathway, indicating that the carbon-sulfur bond is the weakest link in the molecular structure under electron impact conditions. The high abundance of this fragment ion suggests significant stability of the resulting cation, which retains the halogenated pyrimidinone core.

Loss of the methyl radical from the methylthio group produces a fragment ion at mass-to-charge ratio 240.5 with a relative intensity of 5-10 percent [19]. This pathway represents a minor fragmentation route, suggesting that the sulfur-carbon bond is stronger than the carbon-sulfur bond to the pyrimidine ring.

Halogen loss fragmentation pathways show different propensities for bromine and chlorine elimination [22] [18]. Loss of the bromine radical produces a fragment ion at mass-to-charge ratio 175.5 with a relative intensity of 20-35 percent, while loss of the chlorine radical yields a fragment ion at mass-to-charge ratio 219.5 with a relative intensity of 10-20 percent. The higher abundance of the bromine loss fragment reflects the weaker carbon-bromine bond compared to the carbon-chlorine bond.

Dual halogen loss, involving the elimination of both bromine and chlorine, produces a fragment ion at mass-to-charge ratio 139.5 with a relative intensity of 5-15 percent [20]. This pathway represents a higher energy process requiring the breaking of two carbon-halogen bonds and occurs to a lesser extent than single halogen loss.

Combined fragmentation pathways involving simultaneous loss of methylthio and halogen substituents produce fragment ions at mass-to-charge ratios 128.5 (methylthio plus bromine loss) and 172.5 (methylthio plus chlorine loss) with relative intensities of 25-40 percent and 15-25 percent, respectively [18] [23]. These pathways demonstrate the concerted nature of some fragmentation processes where multiple bonds break simultaneously.

The pyrimidine core fragment ion appears at mass-to-charge ratio 95.0 with a relative intensity of 40-60 percent, representing the retention of the fundamental heterocyclic structure after loss of all substituents [20] [23]. This fragment demonstrates the inherent stability of the pyrimidine ring system and its ability to maintain integrity under high-energy ionization conditions.

The methylthio cation at mass-to-charge ratio 47.0 exhibits a relative intensity of 30-50 percent, indicating significant stability of this fragment ion [19]. The formation of this cation provides direct evidence for the carbon-sulfur bond cleavage pathway and suggests that the positive charge can be effectively stabilized by the sulfur atom.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.89162 g/mol

Monoisotopic Mass

253.89162 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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